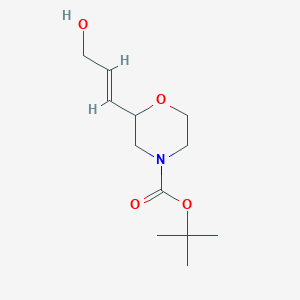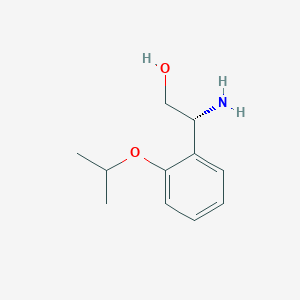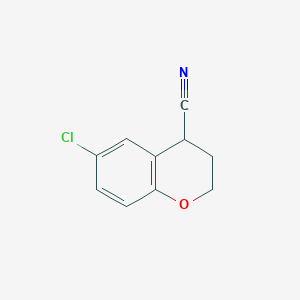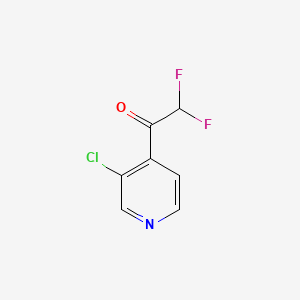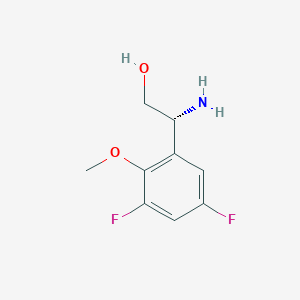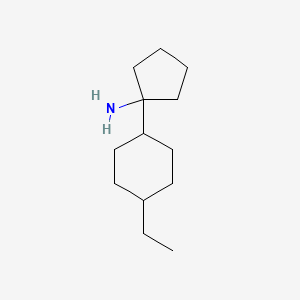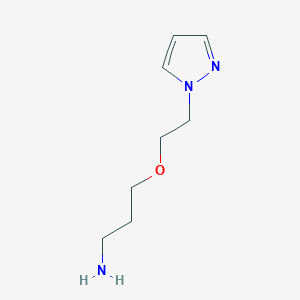
3-(2-(1h-Pyrazol-1-yl)ethoxy)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(1H-Pyrazol-1-yl)ethoxy)propan-1-amine is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(1H-Pyrazol-1-yl)ethoxy)propan-1-amine typically involves the reaction of 1H-pyrazole with an appropriate alkylating agent. One common method is the reaction of 1H-pyrazole with 2-chloroethanol to form 2-(1H-pyrazol-1-yl)ethanol, which is then further reacted with 3-chloropropan-1-amine under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(2-(1H-Pyrazol-1-yl)ethoxy)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
3-(2-(1H-Pyrazol-1-yl)ethoxy)propan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-(1H-Pyrazol-1-yl)ethoxy)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to active sites and modulating biological activity. The compound may also influence signaling pathways by acting as an agonist or antagonist at specific receptors.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole: The parent compound, which lacks the ethoxy and amine groups.
2-(1H-Pyrazol-1-yl)ethanol: An intermediate in the synthesis of 3-(2-(1H-Pyrazol-1-yl)ethoxy)propan-1-amine.
3-(1H-Pyrazol-1-yl)propan-1-amine: A similar compound with a different substitution pattern.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H15N3O |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
3-(2-pyrazol-1-ylethoxy)propan-1-amine |
InChI |
InChI=1S/C8H15N3O/c9-3-1-7-12-8-6-11-5-2-4-10-11/h2,4-5H,1,3,6-9H2 |
InChI Key |
ULLDLTPAHRDDHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)CCOCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


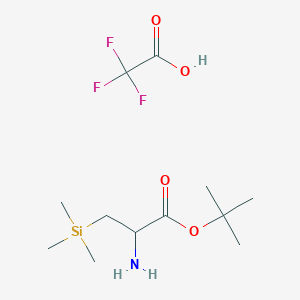
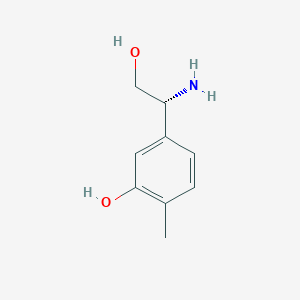

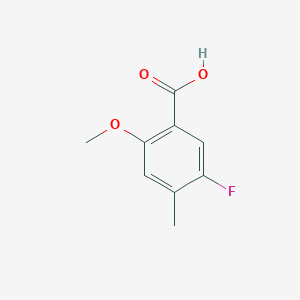

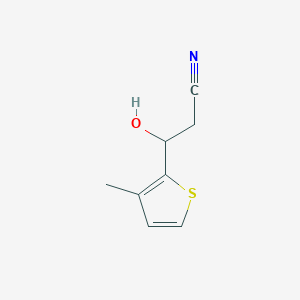
![1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonyl chloride](/img/structure/B13608632.png)
